REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:15])[CH2:12][CH2:13]O>>[CH2:13]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:13][CH2:12][CH:11]([CH3:15])[CH3:10])=[O:6])[OH:3])[CH2:12][CH:11]([CH3:15])[CH3:10]
|
Name
|
|
Quantity
|
87.54 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
resin ( 11.9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Diisoamyl-DL-malate was prepared
|
Type
|
TEMPERATURE
|
Details
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heated to reflux
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Type
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CUSTOM
|
Details
|
At 109° C.
|
Type
|
CUSTOM
|
Details
|
to collect in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
was continuously removed
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in diethyl ether
|
Type
|
CUSTOM
|
Details
|
separated from the catalyst via filtration over a bed of silica
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate a number of times
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Diethyl ether was removed via rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)OC(C(O)CC(=O)OCCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |